![molecular formula C18H20BrNO2 B11822695 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide is a chemical compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with diphenyl groups and an acetic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Acetic Acid Moiety Addition: The acetic acid moiety is added through a carboxylation reaction.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide can be compared with other similar compounds, such as:
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid: Lacks the hydrobromide moiety, which may affect its solubility and reactivity.
2,2-diphenylpyrrolidine: Lacks the acetic acid moiety, which may influence its chemical properties and applications.
Diphenylacetic acid: Lacks the pyrrolidine ring, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C18H20BrNO2 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide |
InChI |
InChI=1S/C18H19NO2.BrH/c20-17(21)13-16-11-12-19-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m0./s1 |
InChI-Schlüssel |
RDDPNABVVVLZHT-NTISSMGPSA-N |
Isomerische SMILES |
C1CNC([C@@H]1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Kanonische SMILES |
C1CNC(C1CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

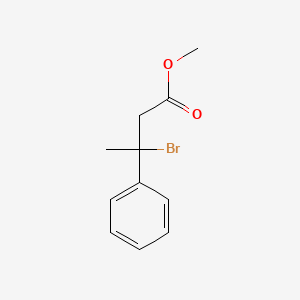
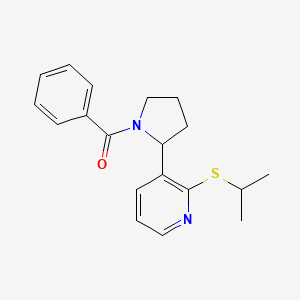


![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
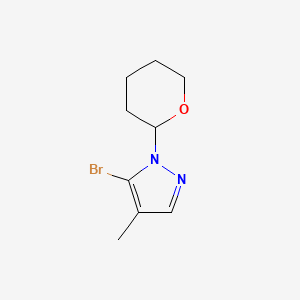
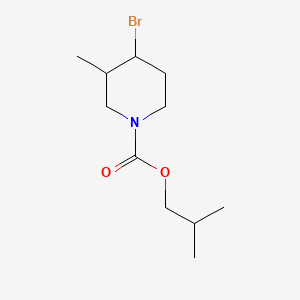

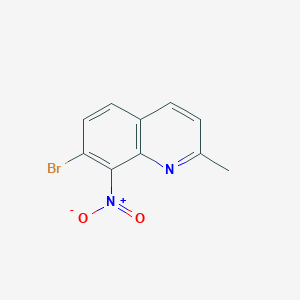
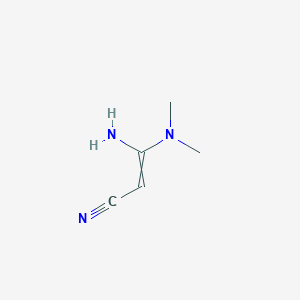
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
